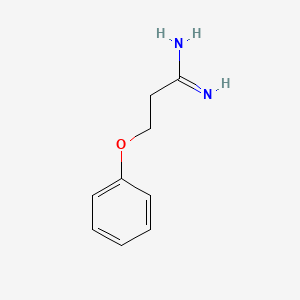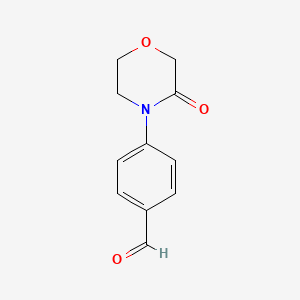
4-(3-Oxomorpholino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE: is a chemical compound with the molecular formula C11H11NO3 It is characterized by the presence of a benzaldehyde group attached to a morpholine ring, which is further substituted with an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Oxo Group: The oxo group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the Benzaldehyde Group: The final step involves the attachment of the benzaldehyde group to the morpholine ring. This can be achieved through a condensation reaction between the morpholine derivative and benzaldehyde under basic conditions.
Industrial Production Methods
In an industrial setting, the production of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The benzaldehyde group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: The major product is 4-(3-oxomorpholin-4-yl)benzoic acid.
Reduction: The major product is 4-(3-hydroxymorpholin-4-yl)benzaldehyde.
Substitution: Depending on the substituent introduced, various substituted benzaldehyde derivatives can be formed.
科学研究应用
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
作用机制
The mechanism of action of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets involved depend on the specific context and application of the compound.
相似化合物的比较
4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE can be compared with other similar compounds, such as:
4-(3-HYDROXYMORPHOLIN-4-YL)BENZALDEHYDE: This compound has a hydroxyl group instead of an oxo group, which can affect its reactivity and applications.
4-(3-AMINOMORPHOLIN-4-YL)BENZALDEHYDE:
4-(3-METHYLMORPHOLIN-4-YL)BENZALDEHYDE: The methyl group can influence the compound’s stability and reactivity.
The uniqueness of 4-(3-OXOMORPHOLIN-4-YL)BENZALDEHYDE lies in its specific structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C11H11NO3 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC 名称 |
4-(3-oxomorpholin-4-yl)benzaldehyde |
InChI |
InChI=1S/C11H11NO3/c13-7-9-1-3-10(4-2-9)12-5-6-15-8-11(12)14/h1-4,7H,5-6,8H2 |
InChI 键 |
AUWLULXFCNLVFN-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
![2,3-Dihydro-1-methyl-3-phenyl-2-thioxo-7-trifluoromethyl-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12444739.png)
![N-[6-(Pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444749.png)
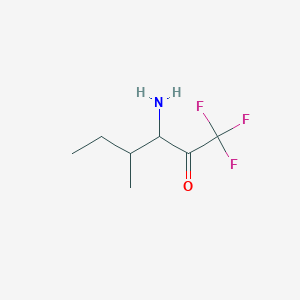
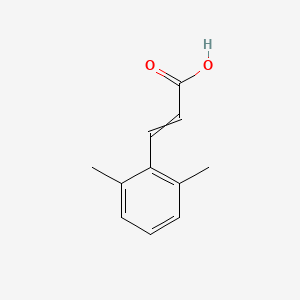
![N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B12444762.png)
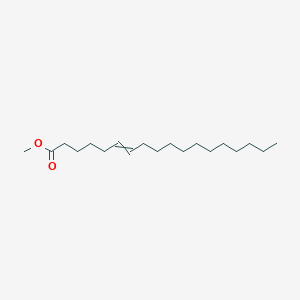
![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)
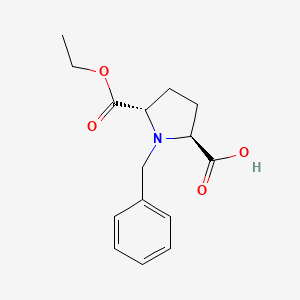
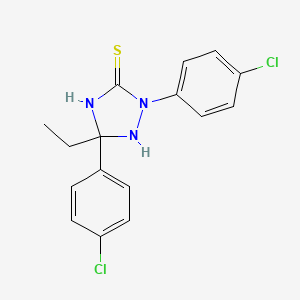
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)
